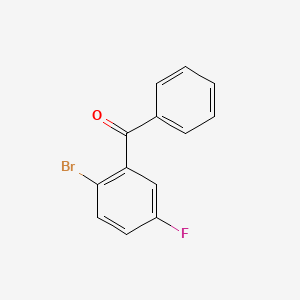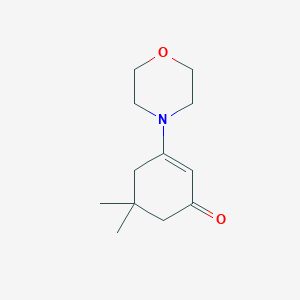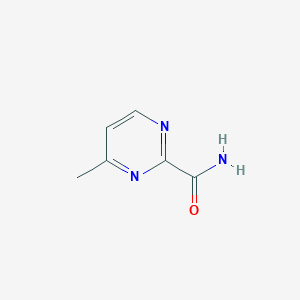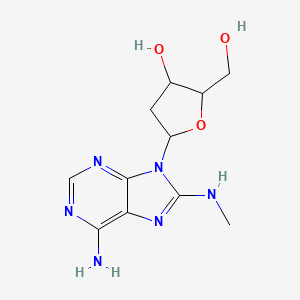
9-(2-Deoxypentofuranosyl)-n8-methyl-9h-purine-6,8-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2-Deoxypentofuranosyl)-n8-methyl-9h-purine-6,8-diamine is a nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is structurally related to guanine and is characterized by the presence of a deoxypentofuranosyl sugar moiety attached to a purine base. Its unique structure allows it to interact with various biological molecules, making it a valuable tool in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Deoxypentofuranosyl)-n8-methyl-9h-purine-6,8-diamine typically involves the coupling of a protected deoxypentofuranosyl sugar with a purine base. The reaction conditions often include the use of strong acids or bases to facilitate the coupling reaction. For example, the use of trifluoroacetic acid (TFA) as a catalyst can promote the formation of the glycosidic bond between the sugar and the purine base .
Industrial Production Methods
Industrial production of this compound may involve fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce the desired nucleoside analog through metabolic pathways that incorporate the deoxypentofuranosyl sugar and purine base. The fermentation broth is then subjected to various purification steps, including ion-exchange chromatography and crystallization, to isolate the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
9-(2-Deoxypentofuranosyl)-n8-methyl-9h-purine-6,8-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the purine base, leading to the formation of different nucleoside analogs.
Substitution: The compound can undergo substitution reactions, where functional groups on the purine base are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substituting agents: Halogens (Cl2, Br2), alkylating agents (methyl iodide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of 9-(2-deoxypentofuranosyl)-9H-purin-6-one, while reduction can yield 9-(2-deoxypentofuranosyl)-9H-purin-2-amine .
Applications De Recherche Scientifique
9-(2-Deoxypentofuranosyl)-n8-methyl-9h-purine-6,8-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs.
Biology: The compound is used to study DNA replication and repair mechanisms, as it can be incorporated into DNA strands.
Medicine: It has potential therapeutic applications, particularly in the treatment of viral infections and cancer.
Industry: It is used in the production of diagnostic reagents and as a standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 9-(2-Deoxypentofuranosyl)-n8-methyl-9h-purine-6,8-diamine involves its incorporation into DNA or RNA strands, where it can interfere with normal nucleic acid function. The compound can inhibit DNA polymerase, an enzyme essential for DNA replication, thereby preventing the proliferation of rapidly dividing cells, such as cancer cells. Additionally, it can induce mutations in viral genomes, leading to the inhibition of viral replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-(2-Deoxypentofuranosyl)-1,9-dihydro-6H-purin-6-one
- 9-(2-Deoxypentofuranosyl)-9H-purin-2-amine
- 9-(2-Deoxypentofuranosyl)-6-methyl-9H-purine
Uniqueness
Compared to similar compounds, 9-(2-Deoxypentofuranosyl)-n8-methyl-9h-purine-6,8-diamine is unique due to its specific structural modifications, which enhance its biological activity. The presence of the n8-methyl group on the purine base increases its stability and affinity for certain molecular targets, making it more effective in inhibiting DNA polymerase and other enzymes involved in nucleic acid metabolism .
Propriétés
Numéro CAS |
13389-10-1 |
|---|---|
Formule moléculaire |
C11H16N6O3 |
Poids moléculaire |
280.28 g/mol |
Nom IUPAC |
(2R,3S,5R)-5-[6-amino-8-(methylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H16N6O3/c1-13-11-16-8-9(12)14-4-15-10(8)17(11)7-2-5(19)6(3-18)20-7/h4-7,18-19H,2-3H2,1H3,(H,13,16)(H2,12,14,15)/t5-,6+,7+/m0/s1 |
Clé InChI |
QPKHFQHVYJMSQB-RRKCRQDMSA-N |
SMILES |
CNC1=NC2=C(N=CN=C2N1C3CC(C(O3)CO)O)N |
SMILES isomérique |
CNC1=NC2=C(N=CN=C2N1[C@H]3C[C@@H]([C@H](O3)CO)O)N |
SMILES canonique |
CNC1=NC2=C(N=CN=C2N1C3CC(C(O3)CO)O)N |
Key on ui other cas no. |
13389-10-1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


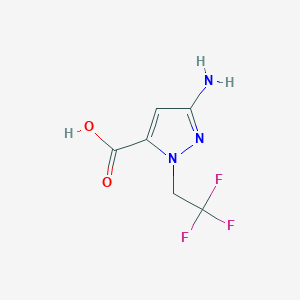

![[4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B3046940.png)
![1-methyl-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B3046941.png)
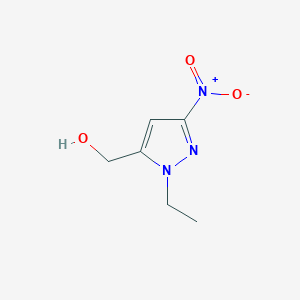
![2-[1-(propan-2-yl)-1H-pyrazol-3-yl]ethan-1-amine](/img/structure/B3046945.png)
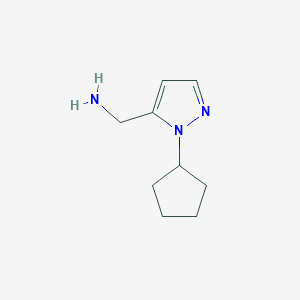
![[1-(2,2,2-Trifluoroethyl)pyrazol-5-yl]methylamine](/img/structure/B3046949.png)
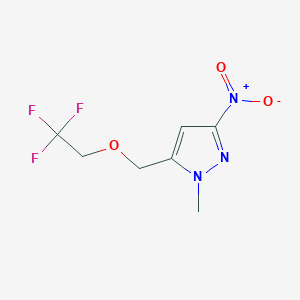
![5,7-dimethyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B3046952.png)

